Panaxadione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

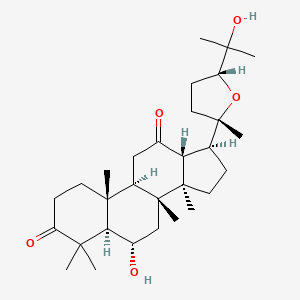

Panaxadione is a natural product found in Panax ginseng with data available.

Aplicaciones Científicas De Investigación

Anti-Cancer Properties

Panaxadione has shown significant anti-cancer activity across various studies, particularly against pancreatic and colorectal cancers.

Case Study: Pancreatic Cancer

A study investigated the effects of this compound on human pancreatic cancer cell lines (PANC-1 and Patu8988). The findings indicated that this compound inhibited cell proliferation and induced apoptosis in a dose-dependent manner. Key results included:

- Reduction in Cell Viability : The treatment led to a significant decrease in the number of viable cells compared to control groups.

- Apoptosis Induction : Markers such as Bax and Cleaved-caspase3 were upregulated, indicating the activation of apoptotic pathways.

- Inhibition of Migration : Wound healing assays demonstrated that this compound effectively reduced the migratory capacity of cancer cells.

The study concluded that this compound could serve as a promising candidate for pancreatic cancer therapy due to its ability to suppress tumor growth in vitro and in vivo models .

| Parameter | Control Group | This compound Treatment |

|---|---|---|

| Viable Cell Count | 100% | 30% (50 μM) |

| Apoptosis Markers | Low | High |

| Migration Rate | 100% | 40% |

Case Study: Colorectal Cancer

Another investigation examined the synergistic effects of this compound combined with epigallocatechin gallate (EGCG) on colorectal cancer cells. The results indicated enhanced apoptotic effects when both compounds were used together, suggesting that this compound may enhance the efficacy of existing cancer therapies .

Anti-Inflammatory Effects

This compound also exhibits anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.

Research Findings

Research has demonstrated that this compound inhibits pro-inflammatory cytokines in macrophages, thereby reducing inflammation. This action is mediated through the suppression of pathways involving cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are critical in inflammatory responses .

Pharmacological Mechanisms

The pharmacological mechanisms underlying the actions of this compound involve several pathways:

- JAK2/STAT3 Signaling Pathway : Inhibition of this pathway has been linked to reduced tumor growth and metastasis in various cancers.

- Apoptotic Pathways : Activation of intrinsic apoptotic pathways contributes to the induction of cell death in malignant cells.

- Cytokine Modulation : this compound's ability to modulate cytokine production plays a crucial role in its anti-inflammatory effects.

Future Research Directions

Given its promising applications, further research is warranted to explore:

- Clinical Trials : Investigating the efficacy and safety of this compound in human subjects.

- Combination Therapies : Assessing its potential when used alongside other chemotherapeutic agents.

- Mechanistic Studies : Elucidating the detailed molecular mechanisms through which this compound exerts its effects.

Análisis De Reacciones Químicas

Colorimetric Reaction with Vanillin-Sulfuric Acid

Panaxadiol reacts with vanillin and concentrated sulfuric acid under heat to form a stable red-purple chromogen, widely used for qualitative and quantitative analysis of ginseng saponins .

This reaction is specific to the dammarane skeleton of panaxadiol and is employed in phytochemical assays to quantify saponins in Panax species .

Hemostatic Interactions via Platelet Activation

Panaxadiol enhances platelet aggregation through modulation of intracellular signaling pathways :

-

Mechanism : Increases ATP release and cytosolic Ca²⁺ levels, while reducing cAMP.

-

Markers : Upregulates P-selectin (CD62P) and GP IIb/IIIa receptor (PAC-1) expression.

-

Inhibition : Vorapaxar (PAR-1 antagonist) blocks these effects, confirming thrombin receptor involvement .

Key Parameters in Platelet Aggregation

| Parameter | Effect of Panaxadiol (20 µM) | Control |

|---|---|---|

| ATP release | ↑ 2.5-fold | Baseline |

| [Ca²⁺]ₙᵢ | ↑ 180% | Baseline |

| CD62P expression | ↑ 45% | 10% (untreated) |

| PAC-1 activation | ↑ 35% | 8% (untreated) |

Synergistic Apoptotic Interaction with Epigallocatechin Gallate (EGCG)

Co-treatment of panaxadiol (20 µM) and EGCG (30 µM) induces synergistic apoptosis in colorectal cancer cells :

-

Apoptosis Rate : 58% (combined) vs. 22% (panaxadiol alone) and 18% (EGCG alone).

-

Pathway : Mitochondrial-dependent apoptosis via caspase-3 activation and Bcl-2 downregulation .

Cellular Response to Combined Treatment

| Marker | Change |

|---|---|

| Annexin V+/PI− cells | ↑ 2.6-fold vs. individual agents |

| Caspase-3 activity | ↑ 3.2-fold |

| Bcl-2 expression | ↓ 70% |

Structural Stability and Derivatives

Panaxadiol’s dammarane-type structure undergoes acid hydrolysis to yield protopanaxadiol (PPD), which is prone to dehydration and cyclization under thermal or acidic conditions . These transformations are critical in modifying its bioactivity.

Propiedades

Fórmula molecular |

C30H48O5 |

|---|---|

Peso molecular |

488.7 g/mol |

Nombre IUPAC |

(5R,6S,8R,9R,10R,13R,14R,17S)-6-hydroxy-17-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,5,6,7,9,11,13,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,12-dione |

InChI |

InChI=1S/C30H48O5/c1-25(2)21(33)10-12-27(5)20-15-18(31)23-17(30(8)14-11-22(35-30)26(3,4)34)9-13-28(23,6)29(20,7)16-19(32)24(25)27/h17,19-20,22-24,32,34H,9-16H2,1-8H3/t17-,19-,20+,22+,23-,24-,27+,28+,29+,30-/m0/s1 |

Clave InChI |

FCAJXFJDFFPHME-KDZRHTKCSA-N |

SMILES isomérico |

C[C@]1(CC[C@@H](O1)C(C)(C)O)[C@H]2CC[C@@]3([C@@H]2C(=O)C[C@H]4[C@]3(C[C@@H]([C@@H]5[C@@]4(CCC(=O)C5(C)C)C)O)C)C |

SMILES canónico |

CC1(C2C(CC3(C(C2(CCC1=O)C)CC(=O)C4C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)C)O)C |

Sinónimos |

panaxadione |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.